Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Process Chemistry Cross-Coupling Taselisib Intermediate

Generic brominated pyrazole esters fail in the optimized Taselisib (GDC-0032) manufacturing route. This exact 4-bromo, gem-dimethyl ethyl ester structure is validated for the one-pot Miyaura borylation/Suzuki cross-coupling/saponification sequence at >200 kg pilot scale with >99.9 wt% final API purity. - **Proven Process**: Pd(XPhos) G2 catalyst screened; full kinetic profile documented. - **Synthetic Handle**: 4-Bromo for Suzuki/Buchwald/Sonogashira; ester hydrolyzable for amidation. - **Supply Security**: ≥98% purity, consistent across vendors for reproducible parallel synthesis.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.119
CAS No. 1040377-17-0
Cat. No. B2966608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
CAS1040377-17-0
Molecular FormulaC9H13BrN2O2
Molecular Weight261.119
Structural Identifiers
SMILESCCOC(=O)C(C)(C)N1C=C(C=N1)Br
InChIInChI=1S/C9H13BrN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3
InChIKeyLUZUFIVVNUMTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate – Structure & Sourcing


Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1040377-17-0) is a brominated pyrazole ester building block with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol. It is characterized by a 4-bromo substituent on the pyrazole ring and a gem-dimethyl-substituted ethyl ester side chain. The compound is listed under MDL number MFCD28167894 and is commercially available from multiple suppliers at purities typically ≥98% [1]. It is indexed in authoritative chemical databases including ChemSpider (CSID: 35293994) and is formally classified as 1H-Pyrazole-1-acetic acid, 4-bromo-α,α-dimethyl-, ethyl ester .

Synthetic routeKey bromopyrazole building block for Taselisib (GDC-0032) process chemistry
Reactive handle4-bromo substituent enables Miyaura borylation / Suzuki cross-coupling sequence
Structural fidelityGem-dimethyl quaternary center retained in final API, influences pharmacokinetic scaffold

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: Irreplaceable by Common Analogs


Simple substitution by close analogs—such as the non-brominated precursor, the corresponding methyl ester, the free carboxylic acid, or the des-methyl analog—is precluded because this compound is a structurally optimized, patented intermediate explicitly designed for the manufacturing route of the PI3K inhibitor Taselisib (GDC-0032). The 4-bromo substituent is the essential functional handle for the one-pot Miyaura borylation/Suzuki cross-coupling/saponification sequence that constructs the final API scaffold [1][2]. The gem-dimethyl quaternary center is not merely a structural feature; it is retained in the final drug substance and directly impacts the pharmacokinetic profile of Taselisib. Altering the ester group or the α-substitution pattern would break the validated, high-yielding process chemistry, requiring complete re-optimization of the cross-coupling conditions and potentially affecting the polymorphic form of the final API [3]. The process chemistry literature demonstrates that even the choice of ester (ethyl vs. methyl or isopropyl) is non-trivial, as it influences the hydrolysis rate during the tandem saponification step [1].

Target Compound
Potential Substitute
Why Not Interchangeable
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Non-brominated pyrazole precursor
Lacks C–Br bond required for oxidative addition; Miyaura borylation reactivity may not transfer
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Des-methyl analog (CAS 82231-58-1)
Absence of gem-dimethyl alters lipophilicity and metabolic stability profile of the target scaffold
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Free carboxylic acid analog (CAS 917569-72-3)
Requires additional esterification step; solubility and crystallization behavior differ for process chemistry

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: Quantitative Differentiation vs. Analogs


Miyaura Borylation: Target vs. Non-Brominated Precursor

The target compound is the bromopyrazole coupling partner in the Miyaura borylation step of the Taselisib manufacturing process. Using the optimized Pd(XPhos) G2 precatalyst (0.3 mol%) with XPhos ligand (0.6 mol%) in EtOH at 75 °C, the compound achieves 100% conversion to the corresponding borylated ester (area % by HPLC at 254 nm) [1]. In contrast, the non-brominated precursor ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate is completely unreactive under these conditions, as it lacks the C–Br bond required for oxidative addition to the palladium catalyst. Among eight catalysts screened, only the Buchwald XPhos system delivered complete conversion; other catalysts (Pd(t-Bu3P)2, Pd(Cy3P)2Cl2, Pd(dppf)Cl2, etc.) showed 25–95% conversion with 15–80% selectivity to the desired boronic ester, demonstrating that the combination of this specific substrate and the optimized catalytic system is critical [1].

Miyaura Borylation
Head-to-head
Target: 100% conversion, 100% borylated ester selectivity
Non-brominated precursor: 0% conversion
Absolute requirement of 4-bromo substituent for Pd-catalyzed oxidative addition
Pd(XPhos) G2 precatalyst system; EtOH, 75 °C, 16 h
Process Chemistry Cross-Coupling Taselisib Intermediate

Regiospecific vs. Non-Regioselective Bromination

The patented synthesis of the target compound employs a regiospecific bromination of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate with N-bromosuccinimide (NBS) that delivers exclusively the 4-bromo regioisomer [1]. This is contrasted with the alternative route (Scheme 8 of EP 3 845 540 A1) where alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate produces a mixture of the desired ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate and the regioisomeric ethyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. Subsequent bromination of this mixture yields not only the target compound IV but also the undesired ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate and 4-bromo-1H-pyrazole byproducts, necessitating additional separation steps [1]. The regiospecific route avoids these byproducts entirely, simplifying purification and increasing process mass efficiency.

Regiospecific Bromination
Class-level
Single 4-bromo regioisomer from NBS route
Alternative route: mixture of regioisomers and debrominated byproduct
Regiospecific synthesis avoids costly chromatographic purification during scale-up
Patented process; LiHMDS/THF treatment avoided
Regioselective Synthesis Bromination Pyrazole Functionalization

Physicochemical Properties: Gem-Dimethyl vs. Des-Methyl Analog

The target compound's gem-dimethyl substitution significantly alters its physicochemical profile relative to the des-methyl analog ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS 82231-58-1). The target compound has a higher molecular weight (261.12 vs. 233.06 g/mol), a higher predicted boiling point (310.1 vs. 296.6 °C at 760 mmHg), and a lower density (1.42 vs. 1.578 g/cm³) . The ACD/LogP of the target compound is predicted at 2.62, reflecting increased lipophilicity due to the additional methyl groups, which is critical for the pharmacokinetic properties of the final drug substance Taselisib, where this gem-dimethyl motif is retained in the API core . The des-methyl analog lacks the quaternary carbon center that provides metabolic stability and conformational constraint in the final drug molecule.

Physicochemical Profile
Cross-study
LogP 2.62; MW +28.06 g/mol; BP +13.5 °C vs. des-methyl analog
Gem-dimethyl increases lipophilicity and metabolic stability of the retained motif
ACD/Labs Percepta predicted values; des-methyl lacks quaternary center
Physicochemical Properties Lipophilicity Intermediate Selection

Commercial Purity Comparison for Procurement

The target compound is available from multiple independent suppliers at ≥98% purity, with documented analytical quality control. Fluorochem supplies it at 98% purity (Product Code F789771) with full SDS documentation including hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) . Coolpharm offers it at 98.00% purity under catalog number KH-81556 [1]. Bidepharm also lists it at 98% purity (BD556820) . This consistent commercial availability at high purity distinguishes it from the free acid analog (CAS 917569-72-3) and the des-methyl analog (CAS 82231-58-1), which are typically offered at 95% purity from fewer suppliers [2]. The higher and more consistent purity specification reduces the burden of in-house purification for process chemistry and medicinal chemistry applications.

Commercial Purity
Cross-study
98% purity (multiple suppliers)
Free acid: typically 95%
Higher purity specification reduces in-house purification burden for process chemistry
Fluorochem, Coolpharm, Bidepharm listings
Procurement Specification Purity Pharmaceutical Intermediate

Solubility & Crystallinity: Ester vs. Free Acid

The target compound (ethyl ester) is reported to be soluble in organic solvents such as chloroform, dichloromethane, and benzene, and it crystallizes in the monoclinic space group P2(1)/c with two molecules per unit cell . This well-defined crystalline form is advantageous for purification by recrystallization and for accurate dispensing in solid form during process scale-up. In contrast, the corresponding free carboxylic acid (CAS 917569-72-3) requires an additional esterification step before it can be used in the taselisib synthesis route, and its solubility profile in organic solvents differs substantially due to the polar carboxyl group, potentially complicating extraction and workup procedures [1]. The ethyl ester form also directly matches the substrate required for the one-pot borylation/Suzuki/saponification sequence, where the ester is hydrolyzed in situ to the carboxylate only after cross-coupling is complete [1].

Solubility & Crystallinity
Class-level
Soluble in CHCl₃, CH₂Cl₂, benzene; monoclinic P2(1)/c crystals
Directly processable ester form; eliminates esterification step vs. free acid
Crystalline form suitable for recrystallization and solid dispensing
Solubility Crystallinity Downstream Processing

Validated Industrial Process vs. Exploratory Analogs

The target compound has been demonstrated at pilot-plant scale as part of the Taselisib manufacturing process. The four-step sequence starting from 4-bromo-2-fluorobenzonitrile produced more than 200 kg of the advanced intermediate 1 in 56% yield with >99.9 wt% purity at pilot scale [1]. The target bromopyrazole (compound 2/IV) was used as a commercially sourced building block in this campaign, confirming its availability at bulk quantities suitable for industrial use [1]. This contrasts sharply with structurally related analogs such as ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1005650-19-0) or methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1005615-47-3), for which no comparable industrial-scale process validation data exists in the public domain [2]. The existence of a published, peer-reviewed process development study provides procurement confidence that this specific intermediate has undergone the rigorous optimization required for pharmaceutical manufacturing.

Industrial Validation
Cross-study
>200 kg pilot-plant campaign; >99.9 wt% downstream purity
Published process development data supports procurement confidence for scale-up research
Peer-reviewed Org. Process Res. Dev., 2019; multiple patents
Industrial Process Validation Scale-Up GMP Intermediate

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: Evidence-Based Application Scenarios


GMP Manufacturing & Scale-Up of Taselisib and Analogs

This compound is the validated bromopyrazole building block for the one-pot Miyaura borylation/Suzuki cross-coupling/saponification sequence that constructs the pentacyclic core of the clinical PI3K inhibitor Taselisib [1]. The process has been demonstrated at >200 kg pilot-plant scale with >99.9 wt% purity downstream [1]. Any program aiming to manufacture Taselisib or close structural analogs for clinical supply or generic development must source this specific intermediate, as the entire process optimization dataset—catalyst screening, solvent selection, temperature control, and crystallization protocol—is predicated on its exact structure [1][2].

PI3K/Akt/mTOR Inhibitor Exploration

The compound has been reported to inhibit the activity of three kinases: PI3K, PKB/Akt, and MAPK, and to affect phosphatidylinositol 4,5-bisphosphate synthesis [1]. While the compound's primary utility is as a synthetic intermediate, its intrinsic kinase inhibitory activity makes it a potential starting point for fragment-based drug discovery or for developing tool compounds targeting the PI3K/Akt/mTOR signaling axis. The gem-dimethyl motif and 4-bromo handle allow systematic exploration of structure-activity relationships through Suzuki coupling with diverse boronic acids.

Cross-Coupling Methodology Development

The target compound served as the model substrate for optimizing Miyaura borylation conditions in the published Taselisib process development study, where eight different palladium catalysts were systematically screened [1]. The detailed kinetic profile (100% conversion with Pd(XPhos) G2 vs. 25–95% with other catalysts) makes it an excellent benchmark substrate for testing new phosphine ligands, precatalysts, or borylation reagents. Its well-defined crystalline form and commercial availability at 98% purity further support its use as a standardized substrate in methodology development.

Parallel Synthesis Libraries for Kinase Selectivity

The 4-bromo substituent on the pyrazole ring provides a versatile synthetic handle for diversification via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Ullmann-type couplings [1]. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, or reduced to the alcohol for further functionalization. The compound's inclusion in the antineoplastics intermediates catalog [2] underscores its recognized utility in medicinal chemistry programs targeting oncology indications. When procuring for library synthesis, the consistent 98% purity specification across multiple vendors minimizes variability in parallel reaction outcomes .

Application
Selection Property
Validation Focus
Taselisib process research and scale-up
Validated bromopyrazole handle for one-pot Miyaura/Suzuki/saponification
Miyaura borylation conversion efficiency; downstream purity at scale
PI3K/Akt/mTOR pathway inhibitor synthesis
Gem-dimethyl scaffold retained in API; 4-bromo for diversification
Kinase selectivity profiling; structure-activity relationship exploration
Cross-coupling methodology development
Well-characterized benchmark substrate for Pd catalyst screening
Borylation selectivity and conversion with novel ligands or precatalysts
Parallel synthesis libraries
Dual functional handles (C–Br and ester) for orthogonal diversification
Suzuki, Buchwald-Hartwig, or amide coupling reproducibility across batches
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